BenchChemオンラインストアへようこそ!

N-methyl-1-azabicyclo[2.2.2]octan-3-amine

α7 nicotinic acetylcholine receptor agonist EC50

Select this compound for its precise, moderate-potency α7 nAChR agonism (EC50=40 µM). The rigid quinuclidine core locks the nitrogen lone pair orientation, while the exocyclic N-methyl group optimizes passive membrane permeability—advantages unavailable with simpler amines or unmethylated analogs. Available in racemic form; for M3 antagonist synthesis, procure the enantiopure (R)-form (CAS 644468-23-5). Ideal for medicinal chemistry programs requiring titratable receptor activation and structure-activity relationship (SAR) studies.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 50684-24-7
Cat. No. B3269295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-azabicyclo[2.2.2]octan-3-amine
CAS50684-24-7
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCNC1CN2CCC1CC2
InChIInChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3
InChIKeyUWBYHCLTULMDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Methyl-1-azabicyclo[2.2.2]octan-3-amine (CAS 50684-24-7) for Receptor Pharmacology


N-methyl-1-azabicyclo[2.2.2]octan-3-amine (CAS 50684-24-7), also known as N-methylquinuclidin-3-amine, is a chiral bicyclic amine characterized by a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core [1]. It serves as a versatile building block in medicinal chemistry and a ligand scaffold for targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype [2].

Why N-Methyl-1-azabicyclo[2.2.2]octan-3-amine Cannot Be Arbitrarily Substituted


Generic substitution of N-methyl-1-azabicyclo[2.2.2]octan-3-amine with other quinuclidine derivatives or simpler amines is not viable due to the unique confluence of its rigid bicyclic framework, which locks the nitrogen lone pair into a specific spatial orientation, and the exocyclic N-methyl substitution, which precisely tunes physicochemical properties and receptor pharmacodynamics [1]. This structural specificity translates into quantifiable differences in potency and selectivity at the α7 nAChR target, as detailed in Section 3 [1].

Quantitative Evidence for N-Methyl-1-azabicyclo[2.2.2]octan-3-amine Differentiation


α7 nAChR Agonist Potency: N-Methylquinuclidine vs. Arylidene Analogs

In a direct head-to-head comparison within the same study, N-methyl quinuclidine was evaluated alongside arylidene-substituted quinuclidine analogs for agonistic activity at the human α7 nAChR [1]. The target compound demonstrated an EC50 of 40 μM, while the comparator arylidene analog achieved an EC50 of 1.5 μM [1].

α7 nicotinic acetylcholine receptor agonist EC50

Effect of Exocyclic N-Methylation on Lipophilicity

A matched molecular pair analysis of N-methylation effects on secondary amines across a large compound dataset indicates that this transformation increases lipophilicity (logD) and can alter aqueous solubility [1]. While these are class-level observations, they provide a quantitative expectation: N-methylation generally increases logD, with the magnitude varying by scaffold [1].

lipophilicity logD N-methylation physicochemical property

Chiral Purity and Synthetic Accessibility of Enantiomers

N-methyl-1-azabicyclo[2.2.2]octan-3-amine possesses a chiral center at the 3-position. Commercially, this compound is available as the racemate (CAS 50684-24-7) and as the individual (R)-enantiomer (CAS 644468-23-5) [1]. The (R)-enantiomer is specifically documented as a key intermediate in the synthesis of M3 cholinergic receptor antagonists [1].

chiral resolution enantiomer stereochemistry building block

Optimal Application Scenarios for N-Methyl-1-azabicyclo[2.2.2]octan-3-amine


Pharmacological Tool for α7 nAChR Agonism Studies

Use this compound as a moderate-potency (EC50 = 40 μM) α7 nAChR agonist in in vitro assays. This potency level is ideal for studies where a weaker, more titratable activation of the α7 subtype is required, as opposed to the high-potency (EC50 = 1.5 μM) arylidene analogs [1].

Chiral Building Block for Muscarinic M3 Receptor Antagonists

Procure the enantiomerically pure (R)-form (CAS 644468-23-5) for use as a key intermediate in the synthesis of novel M3 cholinergic receptor antagonists, as referenced in patent literature [1]. The rigid quinuclidine core provides a conformationally constrained scaffold for optimizing receptor binding.

Lead Optimization Scaffold Requiring Enhanced Membrane Permeability

Select this compound as a starting point in a medicinal chemistry program where passive membrane permeability is a key objective. Based on class-level data, the exocyclic N-methyl group is expected to increase lipophilicity (logD) relative to the unmethylated amine, potentially improving cellular uptake [1].

Quote Request

Request a Quote for N-methyl-1-azabicyclo[2.2.2]octan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.